

Carbomer 941: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Carbomer 941

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An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Applications of a Key Pharmaceutical Excipient.

Introduction

Carbomer 941 is a synthetic, high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of pentaerythritol.[1][2][3][4] It belongs to the Carbomer family of polymers, which are widely utilized in the pharmaceutical and cosmetic industries as thickening, suspending, and emulsifying agents.[5] **Carbomer 941** is particularly valued for its ability to produce clear gels and for its characteristic long rheology, imparting a honey-like consistency to formulations.[5][6] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and experimental protocols related to **Carbomer 941**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Synthesis

Carbomer 941 is a cross-linked polyacrylic acid polymer. The fundamental backbone of the polymer consists of repeating acrylic acid monomer units.[7] These long polymer chains are chemically joined together by covalent bonds with a cross-linking agent, typically a polyalkenyl polyether such as allyl ethers of pentaerythritol, creating a three-dimensional network.[1][2][7] This cross-linked structure is crucial to its function, rendering it insoluble in water but capable of significant swelling.[7]

The synthesis of **Carbomer 941** generally involves the polymerization of acrylic acid in a co-solvent system, such as ethyl acetate and cyclohexane, with the presence of a cross-linking agent and a free-radical initiator.[8]

Physicochemical Properties

The functional properties of **Carbomer 941** are dictated by its unique chemical structure. Key physicochemical properties are summarized in the tables below.

Table 1: General and Chemical Properties of Carbomer 941

Property	Value	References
Synonyms	Carbopol 941, Carboxypolymethylene	[6][9]
Appearance	White, fluffy powder	[10][11]
Odor	Slightly acetic	[10]
Carboxylic Acid (–COOH) Groups	56.0% - 68.0% (on dried basis)	[1][2][3]
pKa	Approximately 6.0 ± 0.5	[7]

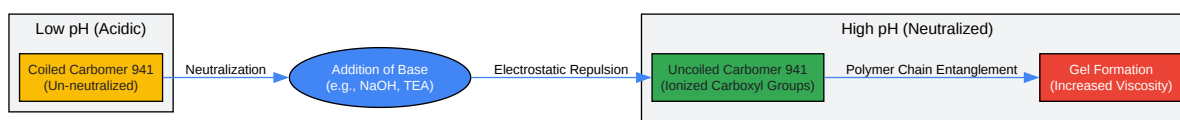
Table 2: Physical and Rheological Properties of Carbomer 941

Property	Value	Conditions	References
Molecular Weight	Approximately 1,250,000 g/mol	[12]	
Viscosity	4,000 - 11,000 mPa·s (or centipoises)	Neutralized 0.5% aqueous dispersion	[1][2][12]
Rheology	Long flow (stringy, honey-like consistency)	[5][6]	
Optimal pH for Maximum Viscosity	6.0 - 11.0	[7]	
Loss on Drying	Not more than 2.0%	[13]	
Limit of Benzene	Not more than 0.5%	[1][2]	

Mechanism of Action: Thickening and Mucoadhesion

Thickening Mechanism

The remarkable thickening capability of **Carbomer 941** is primarily due to a neutralization-induced chain uncoiling mechanism.[6][14] In its powdered form or when dispersed in water at a low pH, the polymer chains are tightly coiled.[7][14] Upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups along the polymer backbone ionize, creating negative charges.[6][7] The resulting electrostatic repulsion between these charges causes the polymer chains to uncoil and expand, leading to a significant increase in the viscosity of the solution and the formation of a gel.[7][14]



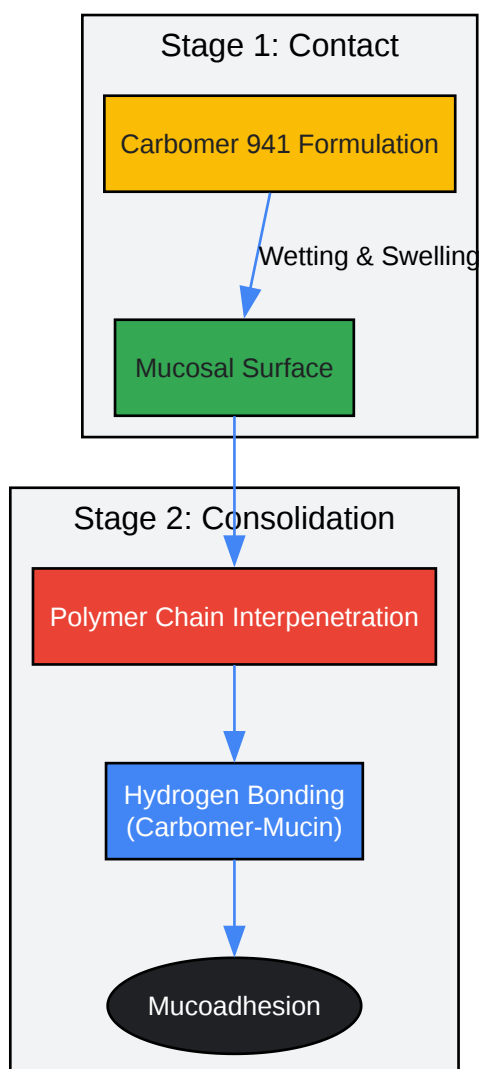
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Figure 1: Thickening mechanism of **Carbomer 941** upon neutralization.

Mucoadhesion

Carbomer 941 exhibits mucoadhesive properties, which are crucial for its application in drug delivery systems designed for prolonged contact with mucosal surfaces.[15][16] The mechanism of mucoadhesion is a two-stage process:

- **Contact Stage:** This involves the intimate contact and wetting of the mucosal surface by the **Carbomer 941** formulation.[17]
- **Consolidation Stage:** This stage involves the formation of adhesive bonds between the polymer and the mucus layer. The primary forces involved are hydrogen bonding between the carboxylic acid groups of the Carbomer and the glycoproteins in the mucus.[18] Interpenetration of the polymer chains into the mucus layer further strengthens this adhesion.[17]



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Figure 2: The two-stage mechanism of mucoadhesion for **Carbomer 941**.

Experimental Protocols

Determination of Viscosity

This protocol is based on the methodology described in the United States Pharmacopeia/National Formulary (USP/NF).^{[2][7]}

Objective: To measure the viscosity of a neutralized 0.5% aqueous dispersion of **Carbomer 941**.

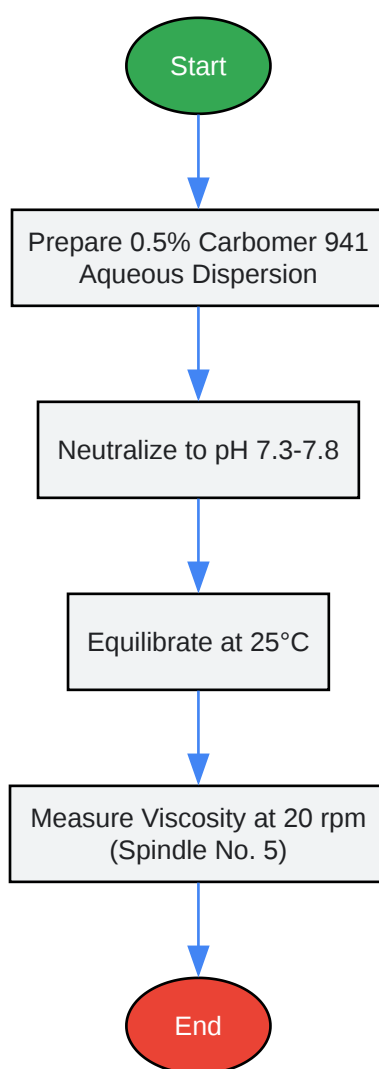
Apparatus:

- Rotational viscometer (e.g., Brookfield RVT)
- Spindle (No. 5 spindle or equivalent with specified dimensions: disk diameter ~2.11 cm, disk height ~0.16 cm, shaft diameter ~0.32 cm)[2]
- 600 mL beaker
- Stirrer with a three-blade marine impeller
- pH meter

Procedure:

- Dispersion Preparation:
 - Weigh 2.5 g of **Carbomer 941** (previously dried in a vacuum at 80°C for 1 hour) and slowly sift it into 497.5 g of deionized water in a 600 mL beaker, while stirring at 1000 ± 50 rpm.[19]
 - Position the stirrer shaft at a 60° angle at the side of the beaker with the propeller near the bottom.[19]
 - Continue stirring for 15 minutes to ensure proper dispersion.[19]
 - Remove the stirrer and allow the dispersion to stand at room temperature for 30 minutes. [19]
- Neutralization:
 - Immerse a calibrated pH electrode into the dispersion.
 - While gently stirring, add a 10% w/v solution of sodium hydroxide or triethanolamine dropwise until the pH of the dispersion is between 7.3 and 7.8.
- Viscosity Measurement:

- Place the neutralized gel in a constant temperature bath at 25°C.
- Attach the specified spindle to the rotational viscometer.
- Immerse the spindle into the center of the gel to the specified immersion depth (~4.92 cm).
[2]
- Allow the spindle to rotate at 20 rpm until a constant reading is obtained.
- Record the viscosity in mPa·s or centipoises.



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Figure 3: Experimental workflow for the determination of **Carbomer 941** viscosity.

Assay for Carboxylic Acid Content

This protocol is based on the potentiometric titration method.[\[5\]](#)[\[20\]](#)

Objective: To determine the percentage of carboxylic acid groups in **Carbomer 941**.

Apparatus:

- Potentiometric titrator with a glass-calomel electrode pair
- 1000 mL beaker
- Stirrer
- Burette

Reagents:

- **Carbomer 941** (previously dried)
- Deionized water
- 0.25 N Sodium Hydroxide (NaOH) volumetric solution

Procedure:

- Sample Preparation:
 - Accurately weigh about 400 mg of previously dried **Carbomer 941**.
 - Slowly add the sample to 400 mL of deionized water in a 1000 mL beaker while stirring continuously at approximately 1000 rpm.[\[21\]](#)
 - Continue stirring for 15 minutes.[\[21\]](#)
- Titration:
 - Reduce the stirring speed to a gentle vortex.

- Immerse the calibrated electrodes into the dispersion.
- Titrate the dispersion potentiometrically with 0.25 N NaOH.
- Record the volume of titrant and the corresponding pH values. Allow at least one minute for equilibration after each addition of titrant before recording the pH.[\[21\]](#)
- Endpoint Determination and Calculation:
 - Determine the two inflection points on the titration curve. The volume of titrant consumed between the two inflection points corresponds to the amount of carboxylic acid.
 - Calculate the percentage of carboxylic acid groups using the following formula: % Carboxylic Acid = $(V * N * 45.02) / W * 100$ Where:
 - V = volume of NaOH solution consumed between the two inflection points (in mL)
 - N = normality of the NaOH solution
 - 45.02 = molecular weight of the carboxylic acid group (–COOH)
 - W = weight of the **Carbomer 941** sample (in mg)

Applications in Drug Development

Carbomer 941 is a versatile excipient with numerous applications in drug development, primarily in topical and oral dosage forms.

- Topical Gels and Creams: Its excellent thickening and bioadhesive properties make it ideal for formulating gels, creams, and lotions for dermal and transdermal drug delivery.[\[20\]](#) It can provide controlled release of the active pharmaceutical ingredient (API) and enhance its residence time on the skin.
- Ophthalmic Formulations: The mucoadhesive nature of **Carbomer 941** is beneficial for ophthalmic preparations, as it can increase the pre-corneal residence time of the drug, thereby improving its bioavailability.

- Oral Controlled-Release Systems: In oral formulations, **Carbomer 941** can be used as a matrix-forming agent for sustained-release tablets and as a mucoadhesive to target drug delivery to specific sites in the gastrointestinal tract.[15][16]
- Suspensions and Emulsions: It acts as an effective suspending and emulsifying agent, ensuring the uniform distribution of insoluble APIs in liquid dosage forms.[11][17]

Safety and Handling

Carbomer 941 is generally considered a safe and non-toxic material for topical and oral administration. It has a low potential for skin irritation and sensitization. However, as with any fine powder, inhalation of dust should be avoided.[19] It is recommended to handle **Carbomer 941** in a well-ventilated area and to use appropriate personal protective equipment, including gloves, safety glasses, and a dust mask.[3][19]

Conclusion

Carbomer 941 is a highly versatile and functional polymer that plays a critical role in the formulation of a wide range of pharmaceutical and cosmetic products. Its well-defined chemical structure and predictable physicochemical properties, particularly its thickening and mucoadhesive capabilities, make it an invaluable tool for drug development professionals. A thorough understanding of its properties and the experimental methods for their characterization is essential for the successful formulation and optimization of drug delivery systems.

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